molecular formula C16H16N2OS B2408308 N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 338750-62-2

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No.: B2408308
CAS No.: 338750-62-2
M. Wt: 284.38
InChI Key: WSWYTCRYJZTNLR-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a heterocyclic compound that belongs to the benzothiazine class. This compound is characterized by the presence of a benzothiazine ring system, which is fused with a carboxamide group and a 4-methylphenyl substituent. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzothiazine ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide: Known for its diverse biological activities.

    N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-sulfonamide: Similar structure but with a sulfonamide group, exhibiting different pharmacological properties.

    N-(4-methylphenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-thione: Contains a thione group, showing distinct chemical reactivity and biological activity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-8-13(9-7-12)17-16(19)18-10-11-20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWYTCRYJZTNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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